![molecular formula C22H24N2O4S B2494661 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 898416-71-2](/img/structure/B2494661.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide often involves catalyzed annulation reactions. For example, a Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides at room temperature presents a practical and efficient route to 4-aminoisoquinolone derivatives, showcasing good functional group tolerance and excellent selectivity (Tan, Huang, Wu, Zhang, & You, 2014). Similarly, the synthesis of partly hydrogenated furan-2-yl-substituted quinolines through the imino Diels-Alder (Povarov) reaction indicates the versatility of synthetic strategies in accessing complex heterocyclic frameworks (Zubkov et al., 2010).
Molecular Structure Analysis
The detailed molecular structure of compounds related to the target molecule can be elucidated through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and X-ray diffraction. For instance, a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was fully characterized, revealing insights into the spatial arrangement and electronic structure of these molecules (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Chemical Reactions and Properties
The chemical reactivity of such compounds is highlighted by their involvement in various reactions, including cycloadditions, oxidations, and nucleophilic attacks. The formation of bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, catalyzed by rhodium, exemplifies the intricate chemical transformations that these molecules can undergo (He et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. Crystallographic studies provide insight into the arrangement of molecules in the solid state and the types of intermolecular interactions that stabilize the structure (Akkurt et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are foundational for designing synthetic routes and applications. For instance, the investigation of enzyme inhibitory kinetics and computational studies on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides reveals the potential therapeutic applications of these molecules by understanding their interaction with biological targets (Abbasi et al., 2018).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-19-8-10-20(11-9-19)29(25,26)23-15-21(22-7-4-14-28-22)24-13-12-17-5-2-3-6-18(17)16-24/h2-11,14,21,23H,12-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIDNCMVJBLZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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